5-(1-Piperazinyl)-2-pyridinecarboxaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-1-2-10(7-12-9)13-5-3-11-4-6-13/h1-2,7-8,11H,3-6H2 |
InChI Key |
XWADDXVQSVMSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 1 Piperazinyl 2 Pyridinecarboxaldehyde
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde suggests that the most logical disconnection is at the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) nitrogen. This bond is a key feature of the molecule, and its formation is a critical step in the synthesis. This disconnection strategy simplifies the target molecule into two primary synthons: a piperazine unit and a pyridine ring functionalized with an aldehyde group at the 2-position and an electrophilic center at the 5-position.
The corresponding synthetic equivalents for these synthons are piperazine itself and a 5-halo-2-pyridinecarboxaldehyde, such as 5-chloro- or 5-bromopyridine-2-carboxaldehyde. chemicalbook.comsigmaaldrich.com This approach is favored due to the ready availability of piperazine and the established reactivity of halopyridines in nucleophilic substitution reactions. nih.gov
Precursor Identification and Sourcing Strategies
The successful synthesis of this compound hinges on the availability and reactivity of its key precursors.
Derivatization from 2-Pyridinecarboxaldehyde (B72084) Scaffolds
The pyridine-based precursor is typically a derivative of 2-pyridinecarboxaldehyde. google.com Commercially available starting materials such as 5-chloropyridine-2-carboxaldehyde sigmaaldrich.com or 5-bromopyridine-2-carboxaldehyde chemicalbook.com are ideal electrophiles for this synthesis. These compounds possess a leaving group (halogen) at the 5-position, which is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom in the pyridine ring and the carboxaldehyde group.
Alternatively, these precursors can be synthesized. For instance, 2-methyl-5-halopyridine can be oxidized to the corresponding aldehyde. nih.gov The synthesis of various pyridine-2-carboxaldehyde derivatives has been documented, providing multiple routes to obtain the necessary scaffold. google.comgoogle.com
Introduction of the Piperazine Moiety via Amination or Substitution Reactions
The introduction of the piperazine ring is accomplished through a nucleophilic substitution or a transition-metal-catalyzed amination reaction.
Nucleophilic Aromatic Substitution (SNAr): This is a common method for forming C-N bonds with electron-deficient aromatic rings like pyridine. nih.govnih.gov In this reaction, the nitrogen atom of piperazine acts as a nucleophile, attacking the carbon atom bearing the halogen at the 5-position of the pyridine ring. The reaction proceeds through a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing groups on the pyridine ring. nih.gov The subsequent departure of the halide leaving group yields the final product. The reactivity order for halogens in SNAr reactions on activated aryl halides is typically F > Cl > Br > I. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. nih.govchemspider.comnih.gov It is particularly useful when SNAr reactions are sluggish or require harsh conditions. This method can be applied to a wide range of aryl halides, including chlorides, bromides, and triflates. nih.gov The reaction involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com This method has been successfully used for the amination of various bromopyridines. nih.govresearchgate.net
Direct Synthesis Approaches
The direct synthesis of this compound involves the reaction of the identified precursors under optimized conditions.
Reaction Pathways and Mechanisms
The primary reaction pathway is the nucleophilic aromatic substitution of a 5-halopyridine-2-carboxaldehyde with piperazine. The mechanism involves the nucleophilic attack of the piperazine nitrogen on the C5 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the 2-carboxaldehyde group facilitates the formation and stabilization of this intermediate. The subsequent elimination of the halide ion restores the aromaticity of the pyridine ring and yields the desired product.
In the case of the Buchwald-Hartwig amination, the reaction proceeds through a catalytic cycle involving oxidative addition of the halopyridine to the palladium(0) complex, followed by coordination of the piperazine and reductive elimination to form the C-N bond and regenerate the catalyst.
Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis
The efficiency of the synthesis is highly dependent on the reaction conditions.
Temperature: Nucleophilic aromatic substitution reactions on pyridines can often be carried out at elevated temperatures to increase the reaction rate. acs.org The optimal temperature will depend on the specific substrate and solvent used.
Solvent Systems: A variety of solvents can be employed, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices for SNAr reactions. nih.gov For Buchwald-Hartwig aminations, solvents like toluene (B28343) are frequently used. chemspider.com In some cases, reactions can be performed in water, offering a more environmentally benign option. acs.org
Catalysis: For SNAr reactions, a base such as potassium carbonate or triethylamine (B128534) is often added to neutralize the hydrogen halide formed during the reaction. acs.org In Buchwald-Hartwig aminations, the choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and good selectivity. nih.gov Common catalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). chemspider.com
Table 1: Precursors for the Synthesis of this compound
| Precursor | Role |
|---|---|
| 5-Halo-2-pyridinecarboxaldehyde (e.g., 5-chloro- or 5-bromopyridine-2-carboxaldehyde) | Electrophilic pyridine scaffold |
| Piperazine | Nucleophile |
Table 2: General Reaction Conditions for Amination of Halopyridines
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Elevated (e.g., 80-140 °C) | To overcome the activation energy of the reaction. chemspider.comacs.org |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or Aromatic (e.g., Toluene) | To dissolve reactants and facilitate the reaction. chemspider.comnih.gov |
| Base | Inorganic (e.g., K₂CO₃, NaOtBu) or Organic (e.g., Triethylamine) | To neutralize acidic byproducts or as a component of the catalytic system. chemspider.comacs.org |
| Catalyst (for Buchwald-Hartwig) | Palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP) | To facilitate the C-N bond formation. chemspider.com |
Advanced Synthetic Techniques
The quest for more efficient and sustainable chemical processes has led to the investigation of several advanced synthetic technologies for the preparation of complex molecules like this compound. These methods aim to overcome the limitations of classical synthesis, such as long reaction times, low yields, and the generation of significant waste.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. acs.orgnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridine and piperazine derivatives, has been well-documented. nih.govmdpi.comnih.gov
In the context of synthesizing this compound, microwave-assisted techniques can be investigated for key reaction steps, such as the nucleophilic aromatic substitution of a suitable pyridine precursor with piperazine. The primary advantage of microwave heating lies in its ability to directly and efficiently heat the solvent and reactants, leading to a rapid increase in temperature and reaction rate. bohrium.com This can be particularly beneficial for reactions that are sluggish under conventional heating. bohrium.com
Research into the microwave-assisted synthesis of related pyrazolopyridines has shown a significant reduction in reaction time and an increase in yield compared to traditional heating methods. bohrium.com For instance, a comparative study could be designed to evaluate the synthesis of a key intermediate.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Hypothetical Intermediate
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8-12 hours | 65 |
| Microwave Irradiation | 15-30 minutes | 85-95 |
This table is a representative example based on findings for similar heterocyclic compounds and illustrates the potential advantages of microwave-assisted synthesis.
The use of microwave synthesis is also in line with green chemistry principles by improving energy efficiency. acs.org The rapid heating and shorter reaction times contribute to a significant reduction in energy consumption compared to leaving a reaction to heat for several hours.
For the large-scale and continuous production of this compound, flow chemistry presents a compelling alternative to traditional batch processing. beilstein-journals.orgmdpi.com In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react. beilstein-journals.org This methodology offers several advantages for industrial-scale synthesis, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. mdpi.comnumberanalytics.com
Key advantages of flow chemistry for scalable production include:
Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. mdpi.com
Improved Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize impurities. mdpi.com
Scalability: Scaling up production in a flow system is a matter of running the reactor for a longer duration, rather than using larger and potentially more dangerous reaction vessels. beilstein-journals.org
The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully performed in a microwave flow reactor, which combines the benefits of both technologies for a rapid and efficient process. beilstein-journals.orgresearchgate.net Such a setup could be investigated for the synthesis of the pyridine ring of this compound.
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. researchgate.net The application of these principles to the synthesis of this compound would focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.orgrsc.org
Key green chemistry considerations for the synthesis would include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly effective in this regard. acs.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol (B145695), or other bio-based solvents, is a primary goal. biosynce.com Some modern approaches even explore solvent-free reaction conditions, further reducing environmental impact. rsc.org
Energy Efficiency: Employing energy-efficient technologies like microwave-assisted synthesis and flow chemistry can significantly reduce the energy footprint of the manufacturing process. acs.orgmdpi.com Electrochemical synthesis is another emerging technique that aligns with sustainability goals by using electricity to drive reactions, often under mild conditions. acs.org
Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. The development of recyclable catalysts is a key area of green chemistry research. rsc.org
By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable. For instance, an electrochemical approach for the functionalization of heterocyclic compounds can provide a sustainable route to aldehyde-functionalized molecules. acs.org
Advanced Derivatization and Functionalization of 5 1 Piperazinyl 2 Pyridinecarboxaldehyde
Chemical Transformations of the Pyridinecarboxaldehyde Moiety
The aldehyde group attached to the pyridine (B92270) ring at the 2-position is a key site for a variety of chemical transformations. Its electrophilic nature, influenced by the adjacent pyridine nitrogen, dictates its reactivity towards nucleophiles and its susceptibility to oxidation and reduction.
Formation of Schiff Bases and Imines
The aldehyde functional group of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is expected to readily undergo condensation reactions with primary amines to form Schiff bases (or imines). This reaction is a cornerstone of coordination chemistry and medicinal chemistry for creating robust ligands and biologically active compounds. wikipedia.org The general synthesis involves reacting the aldehyde with an amine, often in an alcohol solvent like ethanol (B145695), and heating the mixture under reflux to drive the formation of the C=N double bond. sigmaaldrich.com
The reaction can be catalyzed by acids or, in some cases, proceeds simply with heating. The resulting iminopyridine moiety is a highly effective bidentate ligand, capable of coordinating with various metal ions. wikipedia.org This reactivity allows for the synthesis of a vast library of derivatives by varying the amine component.
Table 1: Representative Schiff Base Synthesis from Pyridine-2-carboxaldehyde Derivatives This table illustrates the types of products expected from the reaction of this compound with various primary amines, based on known reactions of similar aldehydes.
| Amine Reactant | Expected Product Type | Typical Reaction Conditions |
| Aromatic Amines (e.g., aniline (B41778) derivatives) | N-Aryl-iminopyridine | Reflux in ethanol |
| Aliphatic Amines (e.g., alkylamines) | N-Alkyl-iminopyridine | Ethanol, room temperature or gentle heating |
| Hydrazines/Hydrazides | Hydrazone | Reflux in ethanol |
| Aminophenols | Iminopyridine with a phenol (B47542) moiety | Reflux in ethanol |
Oxidation and Reduction Reactions of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.
Oxidation: The transformation of the aldehyde to a carboxylic acid (5-(1-piperazinyl)picolinic acid) can be achieved using various oxidizing agents. Common methods for oxidizing pyridine aldehydes include using agents like hydrogen peroxide with a suitable catalyst. For instance, metal-free catalytic systems have been developed for the N-oxidation of pyridines, and similar principles can be applied for the side-chain aldehyde oxidation. researchgate.net Another method involves the use of sodium hypochlorite (B82951) with catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). google.com
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol ( [5-(1-piperazinyl)pyridin-2-yl]methanol). A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). youtube.com This reduction is typically performed in an alcohol solvent, such as methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones, leaving other functional groups like amides or esters intact. youtube.comyoutube.com The reaction proceeds via a hydride transfer from the borohydride reagent to the electrophilic carbonyl carbon. youtube.com More complex reducing agents, such as those based on NADH analogues, have also been shown to reduce pyridine-2-carbaldehyde, often catalyzed by metal ions in aqueous media. rsc.org
Nucleophilic Addition Reactions at the Carbonyl Carbon
The carbonyl carbon of the aldehyde group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized carbon.
This reactivity opens the door to numerous synthetic possibilities. For example, the addition of hydrogen cyanide (or a cyanide salt like KCN) would lead to the formation of a cyanohydrin. Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols, thereby introducing new carbon-carbon bonds. The aldehyde can also participate in aldol (B89426) addition reactions, for instance with pyruvate, to create more complex chiral molecules. sigmaaldrich.com
Condensation Reactions for Scaffold Extension
Beyond simple Schiff base formation, the aldehyde functionality is a key handle for more extensive condensation reactions that build complex molecular scaffolds. These reactions are crucial for creating larger molecules with specific three-dimensional structures. For example, condensation with hydrazide derivatives can yield aroylhydrazones, which are known to be effective tridentate ligands for metal ions like copper(II). nih.gov
These reactions are typically carried out by refluxing the aldehyde and the nucleophilic partner (such as a compound containing an active methylene (B1212753) group or a hydrazide) in a solvent like ethanol. guidechem.com This strategy allows for the bridging of the pyridine-piperazine core to other cyclic or aromatic systems, significantly extending the molecular framework and enabling the synthesis of compounds with diverse properties. guidechem.com
Modifications and Substitutions on the Piperazine (B1678402) Ring
The piperazine ring contains a secondary amine (N-H) that serves as a nucleophilic center, providing a second, independent site for derivatization on the this compound scaffold.
N-Alkylation and N-Acylation Strategies
Functionalization of the secondary amine on the piperazine ring is commonly achieved through N-alkylation or N-acylation. These reactions allow for the introduction of a wide variety of substituents, which can be used to modulate the compound's physical, chemical, and biological properties.
N-Alkylation: This involves reacting the piperazine nitrogen with an alkyl halide (e.g., alkyl iodide or bromide) or other alkylating agents. A significant challenge in the N-alkylation of piperazine is preventing dialkylation, where the alkylating agent reacts with both nitrogen atoms. To achieve selective mono-alkylation, several strategies can be employed. One method is to use a large excess of the piperazine starting material to favor the mono-substituted product. Another approach involves the in situ formation of a monopiperazinium salt (e.g., with piperazine dihydrochloride), which deactivates one nitrogen, thereby promoting mono-alkylation.
N-Acylation: This reaction involves treating the compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. N-acylation is generally easier to control than N-alkylation, and mono-acylation is often readily achieved. This reaction attaches a carbonyl-containing group to the piperazine nitrogen, forming an amide linkage. This modification can be used to introduce a diverse range of functional groups.
Table 2: Strategies for Selective Functionalization of the Piperazine Ring
| Reaction Type | Reagent Class | Key Strategy for Mono-Substitution |
| N-Alkylation | Alkyl Halides (R-X) | Use of a large excess of the piperazine compound. |
| Formation of a monoprotonated piperazine salt to reduce nucleophilicity of one nitrogen. | ||
| N-Acylation | Acid Chlorides (RCOCl) | Generally proceeds to mono-acylation under controlled conditions. |
| Acid Anhydrides ((RCO)₂O) | Reaction is typically selective for the more nucleophilic secondary amine. |
Functionalization at Other Piperazine Positions
The presence of a secondary amine at the N-4 position of the piperazine ring in this compound offers a prime site for a variety of functionalization reactions. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting derivatives.
Common derivatization strategies at this position include N-alkylation, N-arylation, acylation, and sulfonylation.
N-Alkylation and N-Arylation: The nucleophilic secondary amine can be readily alkylated using various alkyl halides or subjected to reductive amination with aldehydes and ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents. rsc.org These reactions expand the chemical space and allow for the exploration of structure-activity relationships.
Acylation: Acylation of the piperazine nitrogen is a straightforward method to introduce amide functionalities. This is typically achieved by reacting the parent compound with acid chlorides or anhydrides in the presence of a base. Polymer-supported N-acylation techniques, utilizing reagents like carbodiimides with additives (e.g., HOBt, HOAt), are also employed, particularly in the context of combinatorial library synthesis. researchgate.net These methods facilitate high-throughput synthesis and purification.
Sulfonylation: The synthesis of sulfonamides via the reaction of the piperazine amine with sulfonyl chlorides is another important functionalization. This reaction introduces a key pharmacophoric element and can significantly influence the biological properties of the molecule. Base-mediated C4-selective sulfonylation of the pyridine ring itself has also been explored, though functionalization at the piperazine nitrogen is more common for this scaffold. osi.lvbeilstein-journals.org
Below is a table summarizing representative functionalization reactions at the N-4 position of the piperazine ring:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl piperazine derivative |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl piperazine derivative |
| Acylation | Acid chloride/anhydride, Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl piperazine derivative |
| Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Sulfonyl piperazine derivative |
Stereochemical Control in Piperazine Derivatization
The introduction of stereocenters into the this compound scaffold is of paramount importance for developing compounds with specific interactions with chiral biological targets. Stereochemical control can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the derivatization with chiral building blocks.
One common approach involves the diastereoselective alkylation of imines derived from chiral aldehydes. nih.gov For instance, the reaction of a chiral aldehyde with an aniline derivative and a trialkylborane can produce alkylated chiral amines with high diastereomeric ratios. nih.gov While not directly demonstrated on this compound, this principle can be applied by first forming an imine between the aldehyde group and a chiral amine, followed by subsequent transformations.
The use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide, is a powerful method for the asymmetric synthesis of chiral amines. osi.lv This auxiliary can be condensed with the aldehyde functionality of the title compound to form a sulfinylimine, which can then undergo diastereoselective nucleophilic addition. Subsequent removal of the auxiliary reveals the chiral amine.
Furthermore, asymmetric synthesis of piperazine derivatives themselves can introduce chirality at the carbon atoms of the piperazine ring. nih.govnih.govtci-thaijo.org Methodologies for the synthesis of chiral 2,3,5-trisubstituted piperazine structures have been developed, often starting from chiral aziridinyl ketones. nih.gov These pre-functionalized chiral piperazines could then be coupled to the pyridine ring to generate stereochemically defined analogues of this compound.
The following table outlines strategies for introducing stereochemical control:
| Strategy | Description | Example Application |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Condensation with Ellman's auxiliary followed by diastereoselective addition. osi.lv |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. | Manganese-catalyzed asymmetric formal hydroamination of allylic alcohols can produce chiral amino alcohols. acs.org |
| Chiral Building Blocks | Incorporation of a pre-existing chiral molecule into the final structure. | Synthesis using enantiopure piperazine derivatives. nih.gov |
Synthesis of Polycyclic and Condensed Systems Incorporating the this compound Scaffold
The aldehyde functionality and the piperazine ring of this compound are valuable handles for the construction of more complex, rigid polycyclic and condensed heterocyclic systems. These larger scaffolds are of interest for their potential to occupy larger and more complex binding pockets in biological targets.
A prominent strategy for forming fused ring systems is through intramolecular cyclization reactions. For example, the aldehyde can be condensed with a suitable nucleophile, which is tethered to the piperazine ring, to initiate a cyclization cascade.
One important class of fused systems that can be synthesized from pyridine precursors are imidazo[1,2-a]pyridines. rsc.orgnih.govnih.govtci-thaijo.orgrsc.orgorganic-chemistry.org The synthesis of these structures typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While not a direct cyclization of the title compound, derivatization of the aldehyde to an appropriate reactive intermediate could facilitate such a transformation. For instance, conversion of the aldehyde to a halomethyl group followed by reaction with a suitable amine on the piperazine could lead to fused systems.
Another relevant polycyclic system is the pyrimido[1,2-a]pyridine skeleton. The synthesis of related pyrimido[4,5-e]indolizine and pyrimido[5,4-c]quinolizine derivatives has been reported, often involving intramolecular cycloadditions or condensations of functionalized uracil (B121893) derivatives. bioorganica.com.ua By analogy, derivatization of the piperazine moiety of this compound with a pyrimidine-based fragment could provide a precursor for intramolecular cyclization to form novel pyrimido-fused pyridines.
The following table presents potential synthetic routes to polycyclic systems:
| Target Polycyclic System | General Synthetic Approach | Potential Precursor from Title Compound |
| Imidazo[1,2-a]pyridine | Reaction of a 2-aminopyridine derivative with an α-haloketone. rsc.orgorganic-chemistry.org | Derivatization of the aldehyde to an α-haloketone moiety. |
| Pyrimido[1,2-a]pyridine | Intramolecular cyclization of a pyridine bearing a pyrimidine (B1678525) precursor. bioorganica.com.uaresearchgate.net | Acylation of the piperazine with a functionalized pyrimidine carboxylic acid. |
| Pyrido[1,2-a]pyrazine | Cyclocondensation reactions involving piperazine derivatives. nih.gov | Intramolecular reaction between a functionalized piperazine and the pyridine ring. |
Combinatorial Chemistry Approaches for Library Synthesis
Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds for high-throughput screening. The this compound scaffold is well-suited for combinatorial approaches due to its multiple points of diversification.
Solid-Phase Synthesis:
Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the use of excess reagents and simplified purification. The title compound can be immobilized on a solid support through its aldehyde functionality, for instance, by forming an oxime or a hydrazone with a resin-bound linker. The free secondary amine of the piperazine ring is then available for a variety of transformations.
Alternatively, a piperazine derivative can be attached to the solid support, and the pyridinecarboxaldehyde moiety can be introduced in a later step. For example, solid-phase synthesis of polyamines using piperazine building blocks has been demonstrated, employing SN2 alkylation of resin-bound secondary amines. nih.gov
Split-and-Pool Synthesis:
The split-and-pool synthesis strategy allows for the exponential generation of a large number of discrete compounds. organic-chemistry.org In the context of the title compound, a resin-bound piperazine core could be split into multiple portions, with each portion being acylated or sulfonylated with a different building block at the N-4 position. The portions are then pooled, mixed, and split again for a subsequent reaction, for example, at a different position on the scaffold, leading to a vast library of compounds.
The following table illustrates a hypothetical combinatorial library synthesis based on the this compound scaffold.
| Library Generation Step | Building Blocks (Examples) | Resulting Diversity |
| Step 1: Acylation of Piperazine N-4 | R¹-COCl (e.g., Acetyl chloride, Benzoyl chloride) | 2 derivatives |
| Step 2: Reductive Amination of Aldehyde | R²-NH₂ (e.g., Benzylamine, Aniline) | 2 x 2 = 4 final compounds |
This simplified example demonstrates how a small number of building blocks can quickly generate a library of structurally diverse molecules, each with a unique combination of substituents.
Spectroscopic and Diffraction Based Structural Elucidation of 5 1 Piperazinyl 2 Pyridinecarboxaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
Proton NMR (¹H NMR) Analysis for Positional Assignments
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected chemical shifts for the protons of this compound are predicted based on the analysis of its parent structures, 2-pyridinecarboxaldehyde (B72084) and piperazine (B1678402). chemicalbook.comchemicalbook.com
The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. The aldehyde proton (-CHO) is highly deshielded and would appear as a singlet at the downfield end of the spectrum, typically around 9.9-10.1 ppm. chemicalbook.com The proton at position 6 (H-6) of the pyridine ring is adjacent to the nitrogen atom and would be the most downfield of the ring protons. The introduction of the electron-donating piperazinyl group at the C-5 position would cause an upfield shift for the adjacent protons (H-4 and H-6) compared to unsubstituted 2-pyridinecarboxaldehyde. spectrabase.com
The protons of the piperazine ring typically show two distinct signals, corresponding to the methylene (B1212753) groups adjacent to the pyridine ring and those adjacent to the secondary amine (-NH). These would likely appear as multiplets in the aliphatic region of the spectrum. chemicalbook.comchemicalbook.com The NH proton of the piperazine ring would appear as a broad singlet, and its chemical shift can be variable.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | ~10.0 | Singlet (s) |
| Pyridine H-6 | ~8.4 | Doublet (d) |
| Pyridine H-3 | ~7.9 | Doublet (d) |
| Pyridine H-4 | ~7.2 | Doublet of Doublets (dd) |
| Piperazine-H (positions 2', 6') | ~3.3 | Triplet (t) |
| Piperazine-H (positions 3', 5') | ~3.0 | Triplet (t) |
| Piperazine-NH | Variable | Broad Singlet (br s) |
Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal.
The aldehyde carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. spectrabase.com The carbon atoms of the pyridine ring will appear in the aromatic region (110-160 ppm). The carbon atom attached to the aldehyde group (C-2) and the carbon attached to the piperazine nitrogen (C-5) would be significantly affected. The carbons of the piperazine ring would appear in the aliphatic region, generally between 40 and 55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~193 |
| Pyridine C-2 | ~153 |
| Pyridine C-5 | ~150 |
| Pyridine C-6 | ~137 |
| Pyridine C-3 | ~122 |
| Pyridine C-4 | ~109 |
| Piperazine C (positions 2', 6') | ~48 |
| Piperazine C (positions 3', 5') | ~45 |
Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms. sdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. It would also confirm the coupling between the different sets of protons within the piperazine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each carbon atom that has a proton attached. For example, the signal for H-3 would correlate with C-3, H-4 with C-4, and so on. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular structure. youtube.com Key HMBC correlations would include:
The aldehyde proton showing a correlation to the C-2 of the pyridine ring.
The pyridine proton H-6 showing correlations to C-2, C-4, and C-5.
The piperazine protons on C-2' and C-6' showing a correlation to the C-5 of the pyridine ring, confirming the point of attachment.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govnih.gov The molecular formula of this compound is C₁₀H₁₃N₃O. HRMS would be used to confirm this by measuring the exact mass of the protonated molecule, [M+H]⁺.
Calculated Exact Mass for [C₁₀H₁₄N₃O]⁺: 192.1131
Experimental Measurement: An HRMS measurement would be expected to find a mass that matches this calculated value to within a very small margin of error (typically < 5 ppm), confirming the molecular formula. rsc.org
Fragmentation Pattern Analysis
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides clues about the molecule's structure. libretexts.orgchemguide.co.uk For this compound, the fragmentation in an Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiment would likely proceed through several key pathways.
The molecular ion peak (M⁺) would be observed at m/z = 191. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl radical (M-29). libretexts.orgnist.gov The piperazine ring is also prone to characteristic fragmentation. researchgate.net A primary fragmentation would be the cleavage of the C5-N(piperazine) bond, leading to fragments corresponding to the pyridinecarboxaldehyde moiety and the piperazine ring. The piperazine ring itself can undergo cleavage to lose ethylene (B1197577) (28 Da) or ethyleneimine (43 Da) fragments. researchgate.netresearchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Identity | Description |
| 191 | [C₁₀H₁₃N₃O]⁺ | Molecular Ion (M⁺) |
| 162 | [C₉H₁₂N₃]⁺ | Loss of formyl radical (-CHO) |
| 148 | [C₈H₁₀N₃]⁺ | Further fragmentation |
| 120 | [C₆H₄N₂O]⁺ | Cleavage of piperazine ring |
| 85 | [C₄H₉N₂]⁺ | Piperazinyl cation |
| 56 | [C₃H₆N]⁺ | Fragment from piperazine ring cleavage |
Note: Fragmentation is complex and these represent only the most likely pathways.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. bohrium.comresearchgate.net In the case of this compound, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the piperazine ring, and the aldehyde group. bohrium.comresearchgate.netresearchgate.net
The key vibrational modes for this compound can be assigned based on established literature values for similar molecules. researchgate.netrsc.org The stretching vibration of the aldehyde carbonyl group (C=O) is expected to appear as a strong band in the region of 1680-1715 cm⁻¹. The exact position is influenced by the electronic effects of the pyridine ring. The C-H stretching vibration of the aldehyde group is typically observed as a weaker band around 2720-2820 cm⁻¹.
The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are found at wavenumbers above 3000 cm⁻¹. The substitution pattern on the pyridine ring also influences the positions of out-of-plane C-H bending vibrations, which are useful for confirming the substitution pattern.
The piperazine moiety also contributes to the IR spectrum. The N-H stretching vibration of the secondary amine in the piperazine ring is expected to be a medium to weak band in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations of the piperazine ring typically occur in the 1000-1200 cm⁻¹ region. The CH₂ stretching and bending vibrations of the piperazine ring will also be present in the spectrum.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1715 |
| Aldehyde | C-H Stretch | 2720 - 2820 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Pyridine Ring | C-H Stretch | > 3000 |
| Piperazine Ring | N-H Stretch | 3300 - 3500 |
| Piperazine Ring | C-N Stretch | 1000 - 1200 |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. bohrium.comresearchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring and the aldehyde group. bohrium.comresearchgate.net
The pyridine ring itself exhibits characteristic absorptions. The π → π* transitions in pyridine typically occur around 200-270 nm. researchgate.net The presence of the electron-donating piperazinyl group and the electron-withdrawing aldehyde group on the pyridine ring will influence the position and intensity of these absorption bands. The piperazinyl group, acting as an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.
The aldehyde group possesses a lone pair of electrons on the oxygen atom, which can undergo an n → π* transition. This transition is typically weak and appears at longer wavelengths, often in the near-UV region (around 300-400 nm). The conjugation of the aldehyde group with the pyridine ring can affect the energy of this transition.
Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Pyridine Ring | 200 - 280 |
| n → π* | Aldehyde Group | 300 - 400 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netuobaghdad.edu.iq For this compound, a single-crystal X-ray diffraction study would provide detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netuobaghdad.edu.iq
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be influenced by various intermolecular forces, including hydrogen bonding and π-π stacking interactions. researchgate.net The presence of the piperazine N-H group allows for the formation of hydrogen bonds, where the N-H group can act as a hydrogen bond donor and the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde group can act as acceptors. These hydrogen bonds can link molecules together to form one-, two-, or three-dimensional networks, which stabilize the crystal lattice.
Conformation Analysis of the Piperazine and Pyridine Rings
X-ray crystallography would reveal the preferred conformation of the flexible piperazine ring. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. The analysis would determine the precise bond angles and torsion angles within the piperazine ring, confirming its chair conformation.
The analysis would also provide precise measurements of the bond lengths and angles within the pyridine ring, which would be consistent with its aromatic character. The orientation of the aldehyde group relative to the pyridine ring would also be determined. Due to steric hindrance, the aldehyde group may be slightly twisted out of the plane of the pyridine ring. The dihedral angle between the plane of the pyridine ring and the plane of the aldehyde group would be a key parameter obtained from the crystallographic data.
Mechanistic Investigations of Reactions Involving 5 1 Piperazinyl 2 Pyridinecarboxaldehyde
Reaction Kinetics and Thermodynamic Studies
The kinetics of reactions involving 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, particularly Schiff base formation with primary amines, are governed by a multi-step equilibrium process. The reaction proceeds through the initial nucleophilic attack of an amine on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. researchgate.net This is followed by a dehydration step to yield the final imine (Schiff base).
Conversely, the basicity of the piperazine (B1678402) and pyridine (B92270) nitrogen atoms plays a crucial role. The rate of imine formation is often maximal in a slightly acidic pH range (around 4-5). At very low pH, the amine nucleophile becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.
Thermodynamic studies on the formation of imines from aromatic aldehydes and amines show that the position of the equilibrium is influenced by the electronic nature of substituents. The equilibrium constant for the formation of the iminium ion from glycine (B1666218) and various pyridine carboxaldehydes has been determined, providing a model for the thermodynamic stability of these products. For this compound, the electron-donating piperazinyl group might slightly disfavor the initial addition step thermodynamically but could influence the pKa of the resulting iminium ion, affecting its stability at different pH values.
A hypothetical kinetic vs. thermodynamic profile for the reaction of this compound with a generic primary amine (R-NH₂) is presented below, based on established principles.
This table is illustrative and based on general principles of physical organic chemistry, as direct experimental data for the target compound is not available.
Catalysis in Transformations of the Compound
Reactions of this compound can be significantly accelerated through catalysis. The most common reaction, imine formation, is itself acid-catalyzed. However, other transformations can be facilitated by transition metal or organocatalysts.
Acid Catalysis: As previously mentioned, the dehydration of the hemiaminal intermediate is the key step accelerated by acid. The protonation of the hydroxyl group turns it into a good leaving group (water), facilitating the formation of the C=N double bond.
Metal Catalysis: The pyridine and piperazine nitrogens, along with the aldehyde oxygen, make this compound an excellent ligand for metal ions. Coordination of a Lewis acidic metal ion (e.g., Cu(II), Zn(II), Ni(II)) to the aldehyde's oxygen atom can further enhance the carbonyl carbon's electrophilicity, catalyzing nucleophilic additions. Such metal complexes can also act as catalysts themselves in other reactions. For instance, copper(II) complexes involving pyridine-2-carbaldehyde have been used to catalyze the synthesis of pyran derivatives.
Organocatalysis: The piperazine moiety itself can act as an organocatalyst. Secondary amines like piperazine are known to catalyze reactions by forming nucleophilic enamines or activating substrates through hydrogen bonding. While the primary function here is as a substituent, the basic nitrogens of the piperazine ring could play a cooperative catalytic role in certain intramolecular or intermolecular reactions.
Table 2: Potential Catalytic Systems for Reactions
| Catalyst Type | Example | Role in Reaction |
|---|---|---|
| Brønsted Acid | Acetic Acid | Protonates the hemiaminal hydroxyl group to facilitate dehydration. |
| Lewis Acid (Metal Ion) | CuCl₂ | Coordinates to the carbonyl oxygen, increasing electrophilicity for nucleophilic attack. |
| Transition Metal Complex | Rhodium/Copper Catalysts | Potential for C-H functionalization or cycloaddition reactions. |
Role of Solvent Effects and pH in Reaction Pathways
The solvent environment and pH are critical parameters that can dictate the rate, equilibrium position, and even the pathway of reactions involving this compound.
Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. For the formation of a Schiff base, polar protic solvents like water or ethanol (B145695) can participate in the reaction mechanism by stabilizing charged intermediates and facilitating proton transfer steps. In aqueous media, pyridinecarboxaldehydes are known to form hydrates, which can complicate kinetic analyses as the hydrate (B1144303) must first revert to the free aldehyde to react. The equilibrium between the aldehyde, its hydrate, and the subsequent imine is a key consideration.
pH Effects: The pH of the medium has a profound and well-documented effect on imine formation.
Low pH (highly acidic): The piperazine and pyridine nitrogens, as well as any external amine nucleophile, will be protonated. This renders the amine non-nucleophilic, drastically slowing or stopping the initial addition step.
Optimal pH (mildly acidic, ~4-6): There is a sufficient concentration of unprotonated amine to act as a nucleophile and enough acid to catalyze the dehydration of the hemiaminal intermediate. This typically results in the maximum reaction rate.
The specific pKa values of the piperazine nitrogens (typically around 9.8 for the second protonation and 5.7 for the first) and the pyridine nitrogen (pKa of pyridinium (B92312) is ~5.2) in the molecule will define the precise pH-rate profile.
Intermediate Identification and Characterization
The direct observation and characterization of reaction intermediates are paramount for confirming a proposed mechanism. In reactions of this compound, the primary intermediate of interest is the hemiaminal (or carbinolamine).
Hemiaminal Intermediate: Hemiaminals are often transient and difficult to isolate, as they readily revert to starting materials or dehydrate to form imines. researchgate.net However, in some cases, particularly with electron-withdrawing groups or under specific conditions, they can be stable enough for characterization. Studies on the reaction of pyridine-2-carbaldehyde with hydrazine (B178648) have successfully identified and even isolated stable hemiaminal intermediates using NMR spectroscopy.
For this compound, the hemiaminal formed upon reaction with a primary amine would feature a carbon atom bonded to a hydroxyl group, the pyridine ring, a hydrogen, and the nitrogen of the incoming amine.
Spectroscopic Characterization:
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying intermediates. The formation of a hemiaminal would be indicated by the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of a new methine proton signal at a more upfield position (~5-6 ppm). Similarly, the aldehyde carbon signal (~190-200 ppm) in the ¹³C NMR spectrum would be replaced by a new signal for the hemiaminal carbon (~80-90 ppm).
IR Spectroscopy: The disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad O-H stretching band would signal the formation of the hemiaminal.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the mass of transient, charged intermediates in the reaction mixture.
The subsequent formation of the imine would be confirmed by the appearance of a C=N stretch in the IR spectrum and characteristic chemical shifts for the imine proton and carbon in NMR spectra.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine-2-carboxaldehyde |
| Piperazine |
| Pyridine |
| Acetic Acid |
| Copper(II) chloride |
| Zinc(II) chloride |
| Nickel(II) chloride |
| Pyridine-2-carboxylic acid |
| Water |
| Ethanol |
Coordination Chemistry and Metal Complexation with 5 1 Piperazinyl 2 Pyridinecarboxaldehyde As a Ligand
Ligand Design Principles and Chelation Properties
The design of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde as a ligand is predicated on the strategic placement of multiple donor atoms, allowing it to form stable chelate rings with a central metal ion. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the aldehyde group, and at least one of the nitrogen atoms of the piperazine (B1678402) ring.
The key features contributing to its chelation properties are:
Multidenticity: The molecule can act as a bidentate or tridentate ligand. A common coordination mode involves the pyridinyl nitrogen and the aldehyde oxygen, forming a five-membered chelate ring. The piperazine nitrogen can also coordinate, leading to the formation of additional, larger chelate rings, which enhances complex stability (the chelate effect).
Donor Atom Combination: The ligand presents a combination of hard (oxygen) and borderline/soft (nitrogen) donor atoms. This allows it to coordinate effectively with a variety of metal ions, from hard first-row transition metals to softer, heavier metals, based on the principles of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org
Structural Flexibility: The piperazine ring exists in a flexible chair conformation, and the bond connecting it to the pyridine ring allows for rotation. This conformational flexibility enables the ligand to adapt to the preferred coordination geometry of different metal ions.
Reactive Aldehyde Group: The aldehyde group not only acts as a coordination site but can also be chemically modified. For instance, it can undergo condensation reactions with amines to form Schiff base ligands with even higher denticity and more complex coordination behavior.
The combination of the pyridine ring with a piperazine moiety can enhance biological activity and creates versatile binding possibilities with metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes (e.g., Cu, Co, Ni, Fe)
The synthesis of transition metal complexes generally involves the direct reaction of the ligand with a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net The reaction mixture is often stirred and may require heating or refluxing to facilitate complex formation. The resulting solid complexes can then be isolated by filtration, washed, and dried. For instance, the synthesis of Ni(II) complexes with pyridine-based ligands has been achieved by reacting the ligand with nickel chloride hexahydrate in a warm ethanol solution, followed by refluxing. researchgate.net Similarly, Cu(II), Co(II), and Fe(II) complexes with related ligands have been synthesized and characterized. researchgate.net
The characterization of these complexes relies on a suite of analytical techniques:
Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.
Infrared (IR) Spectroscopy: To identify which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O of the aldehyde, C=N of the pyridine).
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bond.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the oxidation state and spin state of the metal ion, and by extension, its coordination geometry.
| Metal Ion | Typical Starting Salt | Common Solvent | Expected Geometry | Characterization Methods |
|---|---|---|---|---|
| Cu(II) | CuCl₂, Cu(OAc)₂ | Ethanol, Methanol | Square Planar, Distorted Octahedral | IR, UV-Vis, AAS, Magnetic Susceptibility researchgate.net |
| Co(II) | CoCl₂, Co(OAc)₂ | Ethanol, Methanol | Tetrahedral, Octahedral | IR, UV-Vis, Elemental Analysis researchgate.net |
| Ni(II) | NiCl₂, Ni(OAc)₂ | Ethanol, Methanol | Square Planar, Octahedral | IR, UV-Vis, AAS, Magnetic Susceptibility researchgate.net |
| Fe(II)/Fe(III) | FeCl₂, FeCl₃ | Ethanol, Methanol | Octahedral | IR, UV-Vis, Magnetic Susceptibility |
Main Group Metal Complexation
While less common than transition metals, main group metals can also form complexes with such ligands. Research on the closely related ligand (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine has shown complexation with Group 12 metals (Zn, Cd, Hg), which share some characteristics with main group metals. rsc.org The synthesis follows similar procedures, often yielding complexes with diverse structures. For example, reacting the ligand with zinc chloride can result in complexes with both trigonal bipyramidal/square pyramidal and distorted tetrahedral geometries within the same crystal structure. rsc.org The coordination chemistry with lighter main group elements like Mg(II) or Ca(II) is less explored but possible, likely involving coordination primarily through the hard oxygen donor of the aldehyde group.
Elucidation of Coordination Modes and Geometries
The versatility of this compound and related ligands leads to a variety of coordination modes and complex geometries, which are typically elucidated using single-crystal X-ray diffraction.
Mononuclear Complexes: The ligand can chelate to a single metal center. In a tridentate N,N,O-coordination mode, it can form a distorted octahedral complex with a 2:1 ligand-to-metal ratio, [M(L)₂]. In such cases, the ligands often arrange themselves in a meridional fashion around the metal ion. mdpi.com With a 1:1 ligand-to-metal ratio, other co-ligands (like halides or solvent molecules) complete the coordination sphere, leading to geometries like square pyramidal or distorted trigonal bipyramidal. rsc.orgmdpi.com
Polynuclear Complexes: The piperazine group, with its second nitrogen atom, can act as a bridge between two metal centers. This allows for the formation of polynuclear complexes, including dimers, polymers, or more complex grid-like structures. mdpi.com For example, a related cadmium complex forms a polymeric chain where the ligand bridges Cd(II) ions, resulting in a distorted octahedral environment for each metal center. rsc.org
Variable Geometries: The final geometry is highly dependent on the metal ion's intrinsic preference, the steric hindrance of the ligand, and the presence of counter-ions or solvent molecules that can also coordinate. Studies on analogous systems have revealed a range of geometries including distorted tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. rsc.orgmdpi.com
| Metal Ion | Ligand System | Coordination Number | Observed Geometry | Reference |
|---|---|---|---|---|
| Zn(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | 4 and 5 | Distorted Tetrahedral & Trigonal Bipyramidal/Square Pyramidal | rsc.org |
| Cd(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | 6 | Distorted Octahedral (polymeric) | rsc.org |
| Hg(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | 5 | Square Pyramidal | rsc.org |
| Co(III) | Picolinoyl hydrazone derivative | 6 | Distorted Octahedral | mdpi.com |
| Cu(II) | Picolinoyl hydrazone derivative | 5 | Distorted Square Pyramidal/Trigonal Bipyramidal | mdpi.com |
Spectroscopic Probes for Metal-Ligand Interactions
Spectroscopy is indispensable for probing the details of metal-ligand interactions, especially when single crystals for X-ray diffraction are unavailable.
UV-Vis Spectroscopy: The electronic spectra of the complexes provide key insights. d-d transitions, which are typically weak, are characteristic of the metal's coordination geometry (e.g., octahedral vs. tetrahedral). More intense bands are often due to charge transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), which confirm the electronic interaction between the two. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific to paramagnetic complexes (e.g., Cu(II), high-spin Fe(III), high-spin Co(II)). The EPR spectrum gives information about the electronic ground state and the environment of the unpaired electron(s). The g-values and hyperfine coupling constants can help to distinguish between different geometries (e.g., square planar vs. tetrahedral for Cu(II)) and provide details about the nature of the metal-ligand covalent bonds.
Nuclear Magnetic Resonance (NMR) of Paramagnetic Complexes: While NMR spectra of paramagnetic complexes are more complex than their diamagnetic counterparts due to peak broadening and large shifts, they provide invaluable structural information. The paramagnetic shifts of the ligand's protons are sensitive to their distance from the metal center, allowing for the mapping of the ligand's coordination mode in solution.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is a powerful tool for characterizing complexes in solution. It can identify the mass of the intact complex ion, confirming its composition. nih.gov Fragmentation patterns observed during collision-induced dissociation can further reveal details about the complex's structure and the relative strengths of the coordination bonds. nih.gov
Applications of Metal Complexes in Catalysis Research
Pyridine-containing ligands and their metal complexes are widely studied for their catalytic activity in various organic transformations. researchgate.net While specific catalytic applications for complexes of this compound are not yet widely reported, the structural motifs present suggest significant potential.
Complexes based on related pyridine ligands have shown promise in several areas:
Oxidation Catalysis: Iron and copper complexes with pyridine-containing ligands are known to catalyze the oxidation of substrates like alkenes and alcohols. For example, iron complexes can act as catalysts for alkene epoxidation using H₂O₂ as the oxidant.
C-C Bond Formation: Palladium complexes with pyridine-based ligands are used in cross-coupling reactions. More broadly, cobalt complexes have been used for the cyclocotrimerization of alkynes and nitriles to synthesize substituted pyridines. researchgate.net
Polymerization: Transition metal complexes with Schiff base ligands derived from pyridine aldehydes can act as catalysts for polymerization reactions.
The combination of a pyridine ring, which can stabilize various metal oxidation states, and the flexible, potentially bridging piperazine unit makes this compound a promising ligand for developing novel homogeneous catalysts. The electronic and steric properties of the complex can be fine-tuned by modifying the piperazine ring or by forming Schiff base derivatives at the aldehyde, potentially leading to catalysts with high activity and selectivity.
Computational Chemistry and in Silico Studies of 5 1 Piperazinyl 2 Pyridinecarboxaldehyde
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The piperazine (B1678402) ring typically exists in a chair conformation, but can undergo ring-flipping. The linkage to the pyridine (B92270) ring and the nature of any substituents can influence the preferred conformation and the energy barrier for this inversion. Similarly, the rotational freedom around the C-N bond connecting the piperazine and pyridine rings, as well as the orientation of the carboxaldehyde group, contributes to a complex potential energy surface.
MD simulations, which model the movement of atoms and molecules over time, can provide insights into the dynamic behavior of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in different environments, such as in a solvent or interacting with a biological target. nih.gov For instance, simulations could reveal stable conformations, the frequency of conformational changes, and the formation of intramolecular hydrogen bonds. Studies on related piperazinyl-quinoxaline derivatives have utilized MD simulations to understand the stability of ligand-receptor complexes, a technique that would be directly applicable here. rsc.orgchemicalbook.com
Table 1: Key Conformational Parameters for Analysis
| Parameter | Description | Expected Significance for this compound |
| Piperazine Ring Conformation | Analysis of chair, boat, and twist-boat conformations. | The chair conformation is expected to be the most stable, but interactions can induce other forms. |
| Dihedral Angle (Pyridine-Piperazine) | The angle of rotation around the bond connecting the two rings. | Determines the relative orientation of the two cyclic systems, impacting overall shape and interaction potential. |
| Aldehyde Group Orientation | The orientation of the C=O group relative to the pyridine ring. | Influences the molecule's polarity and ability to act as a hydrogen bond acceptor. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. researchgate.net DFT methods are used to calculate the electron density and derive properties such as orbital energies, electrostatic potential, and reactivity indices. researchgate.netresearchgate.net For this compound, DFT calculations would elucidate the distribution of electrons across the molecule, highlighting regions of high or low electron density that are critical for its chemical reactivity and intermolecular interactions. Studies on related pyridine derivatives have successfully used DFT to optimize molecular structures and analyze electronic properties. researchgate.net
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich piperazine and pyridine rings, while the LUMO may be associated with the electron-withdrawing carboxaldehyde group. rsc.org The precise energies and distribution of these orbitals, which can be accurately calculated using DFT, would be critical for predicting its behavior in chemical reactions and its electronic properties. amerigoscientific.com
Table 2: Conceptual HOMO-LUMO Data
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; a higher energy suggests greater electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; a lower energy suggests greater electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower stability. |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. chemenu.com These maps use a color scale to indicate regions of negative, neutral, and positive electrostatic potential. Red colors typically denote electron-rich areas (negative potential), which are prone to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a negative potential around the nitrogen atoms of the pyridine and piperazine rings, as well as the oxygen atom of the carboxaldehyde group, as these are sites with lone pairs of electrons. sigmaaldrich.com Conversely, the hydrogen atoms, particularly the one on the aldehyde group and those on the piperazine ring (if protonated), would exhibit a positive potential. ESP maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition and binding to biological targets. bldpharm.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of a set of molecules with a particular physical, chemical, or biological property. nih.gov These models are built by calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods to find the best correlation with an experimentally determined property.
While no specific QSPR models for this compound have been reported, this methodology could be applied to predict various properties, such as solubility, lipophilicity (logP), and boiling point. To develop a QSPR model, a dataset of related compounds with known property values would be required. The model could then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. The development of QSAR/QSPR models is a well-established practice in medicinal chemistry for predicting the bioactivity of compounds. rsc.orgrsc.org
Docking Studies with Relevant Molecular Targets (Conceptual Framework)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein or other biological macromolecule. sigmaaldrich.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Given the structural motifs present in this compound, several classes of biological targets could be of interest. The piperazine ring is a common scaffold in many biologically active compounds, and the pyridine ring can participate in various interactions, including hydrogen bonding and π-stacking.
A conceptual docking study for this compound would involve:
Target Selection: Identifying potential protein targets based on the pharmacology of structurally similar compounds. For instance, piperazine and pyridine derivatives have been explored as inhibitors of various kinases, proteases, and G-protein coupled receptors. chemicalbook.com
Ligand and Protein Preparation: Generating a 3D structure of this compound and preparing the crystal structure of the target protein, which often involves adding hydrogen atoms and assigning partial charges.
Docking Simulation: Using a docking algorithm to explore the possible binding modes of the ligand within the active site of the protein. The algorithm samples a large number of orientations and conformations and scores them based on a scoring function that estimates the binding affinity.
Analysis of Results: The top-ranked poses are then analyzed to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. For example, the nitrogen atoms of the pyridine and piperazine rings could act as hydrogen bond acceptors, while the pyridine ring itself could engage in π-π stacking with aromatic amino acid residues in the binding site. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict spectroscopic properties, which can aid in the characterization and identification of a compound. DFT calculations, for example, can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as electronic transitions that correspond to UV-Visible spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. This approach has been successfully applied to other heterocyclic compounds.
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Role in the Construction of Advanced Heterocyclic Systems
The pyridine (B92270) and piperazine (B1678402) motifs are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in biologically active compounds. chemenu.commdpi.com The subject compound serves as an excellent starting point for synthesizing advanced, multi-ring heterocyclic systems.
A primary pathway for this involves the reaction of the aldehyde group. For instance, pyridinecarboxaldehydes can react with compounds like isonitrosoacetophenone hydrazones to generate fused heterocyclic systems such as 3-(pyridin-2-yl)-1,2,4-triazines. researchgate.net This type of condensation and subsequent cyclization demonstrates the potential of the 5-(1-piperazinyl)-2-pyridinecarboxaldehyde scaffold to be converted into more elaborate triazine-based structures.
Furthermore, the core structure is suitable for reactions that build fused rings onto the pyridine nucleus. The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a powerful method for creating imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. researchgate.net While the target compound itself is not an aminopyridine, its aldehyde group can serve as the aldehyde component in such reactions, leading to highly substituted heterocyclic products. The piperazine unit in these cases would be carried through the synthesis to become a key substituent on the final advanced heterocyclic system, influencing its physicochemical properties and biological interactions.
Use in Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient tools for generating molecular diversity and complexity. nih.govnih.gov The functional groups present in this compound make it an excellent candidate for inclusion in various MCRs to rapidly assemble complex scaffolds. nih.govresearchgate.net
The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-amide backbone. This reaction is a versatile tool for creating peptide-like structures and macrocycles. uni-kiel.de this compound can act as the aldehyde component in a U-4CR, incorporating its substituted pyridine ring directly into the final product. The piperazine moiety can either be protected and inert during the reaction or be designed to participate in subsequent intramolecular reactions.
The table below illustrates a hypothetical Ugi four-component reaction to demonstrate how the compound could be used to assemble a complex scaffold.
Table 1: Hypothetical Ugi Four-Component Reaction
| Component A (Aldehyde) | Component B (Amine) | Component C (Carboxylic Acid) | Component D (Isocyanide) | Resulting Scaffold |
|---|
This strategy allows for the rapid generation of libraries of complex molecules where diversity can be introduced by varying the other three components of the reaction, while retaining the core piperazinyl-pyridine structure.
Contribution to the Synthesis of Macrocyclic and Supramolecular Structures
Macrocycles, which are ring structures containing 12 or more atoms, are of growing interest in drug discovery as they can tackle challenging biological targets like protein-protein interactions. nih.govresearchgate.net The synthesis of macrocycles often relies on bifunctional building blocks that can undergo intramolecular cyclization. This compound is an ideal precursor for such strategies.
A notable method involves the synthesis of macrocyclic peptides by forming a stable imidazopyridinium (IP⁺) ring. nih.gov In this approach, a linear peptide containing two amine groups can form an intramolecular imine, which is then "trapped" by a pyridine-2-carboxaldehyde derivative to form the rigid, fused IP⁺ heterocycle, thus completing the macrocycle. nih.gov this compound is a suitable substrate for this reaction, where the piperazine group would serve as a key substituent on the final macrocyclic product, potentially enhancing its solubility or providing a handle for further functionalization. nih.gov This method is highly efficient and has been used to create libraries of macrocyclic peptides with favorable properties, such as improved membrane permeability. nih.gov
The versatility of this approach is demonstrated by the wide range of substituted pyridine-2-carboxaldehydes that can be used, as detailed in the following table based on reported findings for imidazopyridinium-based macrocyclization.
Table 2: Research Findings on Pyridine-2-Carboxaldehyde (P2CA) Derivatives in Macrocyclization
| P2CA Derivative Type | Performance in IP⁺ Macrocyclization | Reference |
|---|---|---|
| Electron-donating group substituents | Good to excellent yields | nih.gov |
| Electron-withdrawing group substituents (-F, -CN) | Lower efficiency and yield | nih.gov |
| Quinoline carboxaldehydes | Excellent substrates | nih.gov |
Beyond covalent synthesis, the pyridine-nitrogen and piperazine groups can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, making the molecule a candidate for building supramolecular assemblies. nih.gov
Integration into Polymer Science and Material Chemistry Research
The incorporation of heterocyclic units into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials. Pyridine-based monomers, such as pyridinedicarboxylic acids, have been successfully used in enzymatic polycondensation reactions to create novel bio-based polyesters. researchgate.net
This compound can be viewed as an A-B type monomer, where 'A' and 'B' are two different reactive functional groups.
The aldehyde group (A) can undergo polycondensation with difunctional amines (diamines) to form polyimines (also known as poly-Schiff bases).
The piperazine N-H group (B) can react with difunctional acyl chlorides or carboxylic acids to form polyamides.
If both functional groups are utilized with appropriate co-monomers in a step-growth polymerization, this compound can act as a cross-linking agent or be integrated into the main chain of complex copolymers. This dual reactivity allows for the design of novel polymers where the piperazinyl-pyridine unit is a recurring structural motif, potentially leading to materials with applications in areas such as chelation, catalysis, or as specialized coatings.
Investigative Biological Interactions and Mechanisms Non Clinical Focus of 5 1 Piperazinyl 2 Pyridinecarboxaldehyde and Its Derivatives
Molecular Target Interaction Studies in Experimental Systems
The molecular interactions of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and its derivatives are largely dictated by the electrophilic nature of the 2-pyridinecarboxaldehyde (B72084) (2-PCA) moiety and the nucleophilic/basic character of the piperazine (B1678402) ring. The 2-PCA group is a key player in the formation of covalent bonds with specific biological nucleophiles, most notably the N-terminal α-amine of proteins and peptides.
Research has extensively documented that 2-PCA derivatives can selectively react with the N-terminus of a protein. researchgate.netescholarship.orgacs.orgnih.gov This reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization with the adjacent amide bond of the peptide backbone to form a stable imidazolidinone ring. researchgate.netacs.org This mechanism provides a powerful tool for the site-specific labeling and engineering of proteins without the need for genetic modification. researchgate.netnih.gov The reaction is influenced by the specific functionality on the pyridine (B92270) ring, which can alter the rate and stability of the resulting conjugate. acs.org For instance, the introduction of a methoxy (B1213986) group at the 3-position of the pyridine ring has been shown to accelerate the labeling process and enhance the stability of the protein conjugate. acs.org
While the primary interaction of the 2-PCA moiety is covalent modification, the piperazine and pyridine components of the molecule contribute to non-covalent interactions that can influence target recognition and binding affinity. The piperazine ring, a common pharmacophore, can engage in hydrogen bonding, ionic interactions, and van der Waals forces with amino acid residues in a binding pocket. nih.govnih.gov Similarly, the pyridine ring can participate in π-stacking and hydrogen bonding. nih.gov The combination of these functionalities allows for a bimodal interaction with molecular targets, where the 2-PCA group provides a reactive handle for covalent linkage, and the piperazinyl-pyridine core directs the molecule to specific binding sites.
The table below summarizes the key molecular interactions observed for derivatives structurally related to this compound.
| Interacting Moiety | Target | Type of Interaction | Resulting Structure/Effect |
| 2-Pyridinecarboxaldehyde | N-terminal α-amine of proteins/peptides | Covalent bond formation (imine formation followed by cyclization) | Imidazolidinone ring formation, site-specific protein modification |
| Piperazine Ring | Amino acid residues in binding pockets | Non-covalent (hydrogen bonding, ionic interactions) | Target recognition and binding affinity |
| Pyridine Ring | Amino acid residues in binding pockets | Non-covalent (π-stacking, hydrogen bonding) | Target recognition and binding affinity |
Strategies for Site-Specific Protein and Peptide Modification
The unique reactivity of the 2-pyridinecarboxaldehyde group has been harnessed to develop robust strategies for the site-specific modification of proteins and peptides. researchgate.netescholarship.org This methodology offers a significant advantage over less specific labeling techniques that target reactive amino acid side chains, such as lysine (B10760008), which are often abundant on the protein surface.
The primary strategy involves the direct incubation of a 2-PCA derivative with a target protein under mild aqueous conditions. researchgate.net The reaction selectively targets the α-amine at the N-terminus, which exhibits a lower pKa compared to the ε-amine of lysine residues, allowing for selective imine formation at physiological pH. acs.org The subsequent intramolecular cyclization to form the stable imidazolidinone adduct is a hallmark of this modification strategy. researchgate.netacs.org This one-step process has been successfully applied to a variety of proteins, enabling the attachment of probes, polymers, and other functional molecules. researchgate.net
The versatility of this approach is further expanded through the synthesis of functionalized 2-PCA derivatives. By modifying the piperazine moiety or other positions on the pyridine ring, researchers can introduce a wide range of functionalities onto a protein of interest. For example, a biotin (B1667282) or a fluorescent dye could be appended to the piperazine ring of this compound, allowing for the subsequent detection or purification of the modified protein.
The table below outlines different strategies for protein and peptide modification using 2-PCA derivatives.
| Strategy | Description | Key Features |
| Direct N-terminal Labeling | Incubation of a 2-PCA derivative with a protein or peptide. | One-step reaction, high site-specificity for the N-terminus, proceeds under mild aqueous conditions. |
| Functionalized 2-PCA Reagents | Synthesis of 2-PCA derivatives bearing additional functional groups (e.g., biotin, fluorophores). | Allows for the introduction of specific functionalities onto the N-terminus of a protein for downstream applications. |
| Heterobifunctional Crosslinking | Incorporation of a 2-PCA moiety into a crosslinker with a second reactive group. | Enables the site-specific linkage of two different biomolecules. escholarship.org |
Enzyme Interaction Mechanisms (e.g., inhibition, activation in in vitro systems)
The piperazinyl-pyridine scaffold present in this compound is a recurring motif in a variety of enzyme inhibitors. While direct studies on the enzyme interactions of this compound are limited, the activities of structurally related compounds provide significant insights into its potential mechanisms of action.
Enzyme Inhibition:
Derivatives containing the piperazine and pyridine rings have demonstrated inhibitory activity against several classes of enzymes. For example, pyridylpiperazine hybrid derivatives have been identified as potent inhibitors of urease, a nickel-dependent enzyme. nih.gov The inhibitory mechanism likely involves the coordination of the nitrogen atoms of the pyridine and piperazine rings with the nickel ions in the enzyme's active site, disrupting its catalytic function. nih.gov
In another example, 3-piperidinyl pyridine derivatives have been developed as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), a cytochrome P450 enzyme. acs.org The pyridine nitrogen is thought to coordinate with the heme iron in the active site, a common mechanism for P450 inhibition. acs.org The piperidine (B6355638) ring, a close analog of piperazine, contributes to the binding affinity and selectivity. acs.org
Furthermore, pyridazinobenzylpiperidine derivatives, which share structural similarities with piperazinyl-pyridines, have been shown to be competitive inhibitors of monoamine oxidase B (MAO-B). mdpi.com
Enzyme Activation:
While inhibition is a more commonly reported interaction, the potential for enzyme activation by small molecules exists. In the context of pyridine derivatives, a catalytic process involving a streptocyanine intermediate, formed from the reaction of a pyridinium (B92312) with piperidine, has been reported to catalyze the skeletal editing of pyridine rings. researchgate.net While not a direct enzymatic activation in the traditional sense, it demonstrates the ability of the piperidine-pyridine combination to facilitate novel chemical transformations.
The table below summarizes the observed enzyme interactions for compounds structurally related to this compound.
| Enzyme Target | Compound Class | Mechanism of Interaction |
| Urease | Pyridylpiperazine hybrids | Inhibition, likely through coordination with active site metal ions. nih.gov |
| Cholesterol 24-Hydroxylase (CH24H) | 3-Piperidinyl pyridine derivatives | Inhibition, through coordination of the pyridine nitrogen with the heme iron. acs.org |
| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine derivatives | Competitive inhibition. mdpi.com |
| Acetylcholinesterase | Pyridine derivatives with carbamic function | Mixed inhibition, interacting with both the catalytic and peripheral anionic sites. nih.gov |
Ligand Binding Analyses in Receptor Systems (e.g., competitive binding assays in research models)
The piperazine moiety is a well-established pharmacophore in ligands targeting a wide range of receptors, and its combination with a pyridine ring often leads to high-affinity binders. Competitive binding assays are a primary tool for characterizing the interaction of these ligands with their receptor targets.
Studies on piperazine and piperidine derivatives have revealed high affinities for several receptor systems. For instance, piperazine and piperidine derivatives have been investigated as antagonists for the histamine (B1213489) H3 receptor and the sigma-1 receptor. nih.gov Competitive binding assays using radiolabeled ligands are employed to determine the binding affinity (Ki values) of the test compounds. These studies have shown that the nature of the substituents on the piperazine or piperidine ring, as well as the length of the alkyl linker connecting it to another aromatic system, can significantly influence binding affinity and selectivity. nih.gov
In another example, piperazinyl bicyclic derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels through radioligand binding assays using [3H]-gabapentin. nih.gov These assays are crucial for determining the potency and selectivity of new chemical entities.
The table below presents examples of receptor binding affinities for piperazine-containing compounds from competitive binding assays.
| Receptor Target | Ligand Class | Binding Affinity (Ki) | Assay Type |
| Histamine H3 Receptor (hH3R) | Piperazine derivatives | Nanomolar range (e.g., 6.2 nM for compound 11) nih.gov | Radioligand competition assay |
| Sigma-1 Receptor (σ1R) | Piperazine derivatives | Nanomolar range (e.g., 4.41 nM for compound 11) nih.gov | Radioligand competition assay |
| Sigma-1 Receptor (S1R) | Piperidine/piperazine-based compounds | Nanomolar range (e.g., 3.2 nM for compound 1) nih.gov | Radioligand competition assay with 3Hpentazocine |
| α2δ-1 Subunit of Voltage-Gated Calcium Channels | Piperazinyl bicyclic derivatives | Nanomolar range nih.gov | Radioligand competition assay with [3H]-gabapentin |
| Histamine H1 Receptor | Cetirizine (a phenylmethyl-piperazinyl derivative) | Selective antagonist granulesindia.com | Not specified |
Advanced Methodologies in Structure Function Relationship Studies Chemically Focused
Systematic Structural Modifications and Their Impact on Reactivity and Binding Profiles
The chemical reactivity and biological binding of compounds derived from 5-(1-piperazinyl)-2-pyridinecarboxaldehyde are intrinsically linked to their three-dimensional structure. Systematic modifications of this scaffold are a cornerstone of structure-activity relationship (SAR) studies, providing insight into how specific chemical changes influence function. nih.gov
The aldehyde functional group is a primary site for modification, often serving as a handle for creating more complex structures. For instance, condensation reactions with primary amines lead to the formation of Schiff bases. The electronic properties of the pyridine (B92270) ring influence the electrophilicity of the aldehyde. Studies on related pyridinecarboxaldehydes show that electron-withdrawing groups on the pyridine ring increase the aldehyde's reactivity, whereas electron-donating groups decrease it. chemrxiv.org This modulation of reactivity is critical for controlling reaction rates and the stability of the resulting products, such as imidazolidinones formed in protein labeling. chemrxiv.orgresearchgate.net
The piperazine (B1678402) ring offers another key site for structural diversification. rsc.org Modifications at the N-4 position of the piperazine ring can dramatically alter a molecule's steric bulk, lipophilicity, and hydrogen bonding capacity. For example, the introduction of various aryl or alkyl groups can significantly impact binding affinity and selectivity for specific biological targets. researchgate.netnih.gov In studies on related piperazine-containing molecules, changing the substituents on the piperazine ring modulated binding affinity for various receptors. nih.gov Such modifications can either enhance potency or redirect the compound's selectivity toward different targets. nih.gov The inherent flexibility of the piperazine ring, which typically adopts a chair conformation, also plays a role in how the ligand fits into a binding pocket. nih.gov
The collective impact of these modifications can be systematically evaluated to build a comprehensive SAR profile. By correlating specific structural changes with observed effects on reactivity and binding, researchers can deduce which chemical features are essential for a desired outcome.
Table 1: Impact of Hypothetical Structural Modifications on Reactivity and Binding
| Modification Site | Substituent | Predicted Effect on Aldehyde Reactivity | Predicted Impact on Binding Profile |
| Pyridine Ring | 4-Nitro (electron-withdrawing) | Increase | May alter electrostatic interactions in the binding site. |
| Pyridine Ring | 4-Methoxy (electron-donating) | Decrease | Could introduce new hydrogen bond acceptor capabilities. |
| Piperazine (N-4) | Methyl | Minimal change | Increases lipophilicity slightly; may fill small hydrophobic pockets. |
| Piperazine (N-4) | Phenyl | Minimal change | Significantly increases steric bulk and potential for π-stacking interactions. |
| Aldehyde Group | Conversion to Schiff Base | N/A (Group is transformed) | Introduces a new vector for substitution, allowing for diverse interactions. |
Molecular Docking and Virtual Screening Approaches for Ligand Design
Computational techniques like molecular docking and virtual screening are indispensable tools for accelerating the discovery of new ligands based on a core scaffold such as this compound. dergipark.org.tr These methods allow for the rapid, in-silico evaluation of vast chemical libraries to identify promising candidates for synthesis and biological testing. nih.govmdpi.com
Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov For derivatives of this compound, docking studies can elucidate how the pyridine, piperazine, and any appended moieties interact with amino acid residues in the binding site. These interactions may include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The results can explain the experimental activity of known compounds and guide the design of new derivatives with improved binding affinity or selectivity. mdpi.com
Virtual Screening utilizes the this compound structure as a query to search large compound databases for molecules with similar shapes or chemical features. mdpi.comnih.gov This process, often referred to as scaffold hopping, can identify novel chemical classes that retain the key binding elements of the original scaffold but possess different core structures. mdpi.comnih.gov This is particularly useful for discovering compounds with improved pharmacokinetic properties or for navigating existing intellectual property. nih.gov The screening process can filter millions of virtual compounds down to a manageable number for synthesis and experimental validation, significantly enhancing the efficiency of the drug discovery process. nih.gov
These computational approaches are often used iteratively with chemical synthesis and biological testing. The experimental results from one round of compounds are used to refine the computational models, leading to more accurate predictions in subsequent rounds of design and discovery. nih.govnih.gov
Ligand Efficiency and Binding Site Analysis in Model Systems
In the process of optimizing a lead compound, it is crucial to assess not just its absolute potency but also the efficiency with which it binds to its target. Ligand efficiency (LE) is a key metric used to evaluate the binding energy of a ligand on a per-atom basis, thereby normalizing for molecular size. wikipedia.org It helps in selecting smaller, more efficient fragments that have a higher potential for development into drug candidates.
The Ligand Efficiency (LE) is calculated as the change in Gibbs free energy (ΔG) divided by the number of non-hydrogen atoms (N): LE = -ΔG / N
This can be expressed in terms of binding affinity (like Kᵢ or IC₅₀). wikipedia.org Other related metrics include the Binding Efficiency Index (BEI), which relates potency to molecular weight, and the Surface-Binding Efficiency Index (SEI), which considers the polar surface area. wikipedia.org By analyzing these metrics, chemists can prioritize compounds that achieve high affinity without becoming excessively large or lipophilic—properties often associated with poor drug-like characteristics. For derivatives of this compound, calculating these efficiencies would allow for a quantitative comparison of different substitution patterns on the piperazine and pyridine rings.
Table 2: Hypothetical Ligand Efficiency Metrics for Designed Analogs
| Compound | Modification | MW ( g/mol ) | IC₅₀ (nM) | pIC₅₀ | Ligand Efficiency (LE) | Binding Efficiency Index (BEI) |
| Parent | This compound | 191.23 | 5000 | 5.30 | 0.38 | 27.71 |
| Analog A | N-4 Phenyl substitution | 267.33 | 250 | 6.60 | 0.35 | 24.69 |
| Analog B | Schiff base w/ Aniline (B41778) | 266.33 | 100 | 7.00 | 0.37 | 26.28 |
| Analog C | 4-Nitro substitution | 236.22 | 800 | 6.10 | 0.36 | 25.82 |
Note: Data are hypothetical and for illustrative purposes. pIC₅₀ = -log(IC₅₀). LE is calculated as 1.4 * (pIC₅₀) / N, where N is the number of heavy atoms. BEI is pIC₅₀ / (MW in kDa).
Binding site analysis , often performed using data from X-ray crystallography or molecular docking, provides a detailed picture of the interactions between the ligand and its target. mdpi.comnih.gov For a complex formed with a derivative of this compound, this analysis would identify the specific amino acid residues that form hydrogen bonds with the pyridine nitrogen or piperazine nitrogens, the hydrophobic pockets occupied by different parts of the molecule, and any electrostatic or π-stacking interactions. nih.gov This detailed understanding of the binding mode is critical for the rational design of subsequent generations of molecules.
Rational Design Principles for Modulating Chemical Interactions
Rational design is a strategy that leverages the structural and mechanistic understanding of a ligand and its target to design new molecules with enhanced properties. researchgate.net This approach contrasts with traditional high-throughput screening by being knowledge-driven. For the this compound scaffold, several rational design principles can be applied.
Structure-Based Design: Using the three-dimensional structure of the target's binding site, new derivatives can be designed to form additional favorable interactions. nih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket near the piperazine ring, new analogs with appropriately sized hydrophobic substituents at the N-4 position can be synthesized to fill this pocket, potentially increasing binding affinity. mdpi.com
Bioisosteric Replacement: This principle involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. For instance, the aldehyde group could be replaced with other electrophilic groups to modulate reactivity, or the pyridine ring could be swapped for another heteroaromatic system to fine-tune electronic properties and interaction geometries.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govopenpharmaceuticalsciencesjournal.com By developing a QSAR model for derivatives of this compound, the activity of new, unsynthesized compounds can be predicted. researchgate.netresearchgate.net These models highlight which physicochemical descriptors (e.g., size, polarity, electronic properties) are most critical for activity, thereby guiding the design process. openpharmaceuticalsciencesjournal.com
Modulating Protein-Ligand Interactions: A deep understanding of the forces governing protein-ligand association allows for the deliberate modification of a compound to alter these interactions. nih.govnih.gov For example, introducing or removing hydrogen bond donors/acceptors, or altering the electrostatic potential of the molecule, can strengthen binding to the desired target or weaken binding to off-targets, thereby improving selectivity. nih.gov
By integrating these advanced methodologies, researchers can systematically explore the chemical space around the this compound scaffold, leading to the development of compounds with precisely modulated reactivity and binding profiles for a wide range of scientific applications.
Future Perspectives and Emerging Research Avenues for 5 1 Piperazinyl 2 Pyridinecarboxaldehyde Chemistry
Exploration of Novel Synthetic Pathways
While 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is commercially available, the development of novel, efficient, and sustainable synthetic routes is a primary area for future research. Current methodologies may rely on classical multi-step procedures which can be improved. Future explorations should focus on modern synthetic strategies that offer higher yields, scalability, and adherence to green chemistry principles.
Key research avenues include:
Advanced Cross-Coupling Reactions: Modern catalytic systems, such as Buchwald-Hartwig amination, could be explored for the direct coupling of piperazine (B1678402) with a suitably functionalized pyridine (B92270) precursor, such as 5-bromo- or 5-chloropyridine-2-carboxaldehyde. nih.gov This approach could offer a more direct and efficient route compared to traditional nucleophilic aromatic substitution (SNAr) reactions. nih.gov
C-H Functionalization: Site-selective C-H functionalization using techniques like organic photoredox catalysis represents a cutting-edge approach. nih.gov Research could focus on directly installing the piperazine group onto a pyridine-2-carboxaldehyde scaffold or functionalizing the piperazine ring of the final compound to create a library of derivatives. nih.gov
Flow Chemistry and Process Optimization: Transitioning from batch to continuous flow synthesis could significantly improve reaction efficiency, safety, and scalability. This would involve optimizing reaction conditions such as temperature, pressure, and catalyst loading for key synthetic steps.
Green and Sustainable Methods: The use of eco-friendly solvents, bio-based starting materials, and heterogeneous catalysts could drastically reduce the environmental impact of the synthesis. For instance, developing recyclable solid-supported catalysts for the key coupling steps is a promising direction. researchgate.net
Table 1: Potential Novel Synthetic Strategies
| Research Avenue | Rationale & Approach | Supporting Precedent/Concept |
|---|---|---|
| Buchwald-Hartwig Amination | Provides a highly efficient and general method for forming C-N bonds, potentially offering a high-yield pathway from a halogenated pyridine-2-carboxaldehyde and piperazine. | Widely used for synthesizing N-arylpiperazine-containing drugs. nih.gov |
| Photoredox C-H Alkylation | Allows for the late-stage functionalization of the piperazine ring, enabling the creation of diverse derivatives from the core molecule under mild conditions. | Demonstrated for site-selective C-H functionalization of piperazine substrates. nih.gov |
| Immobilized Organocatalysis | Using piperazine or a precursor immobilized on a solid support (e.g., silica) could facilitate product purification and catalyst recycling, aligning with green chemistry principles. | Silica-supported piperazine has been shown to be an efficient and reusable organocatalyst in other contexts. researchgate.net |
| Flow Synthesis | Enables precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for industrial-scale production. | A growing trend in pharmaceutical and fine chemical manufacturing for process intensification. |
Development of Advanced Functional Materials Based on the Compound
The molecular architecture of this compound makes it an excellent candidate as a building block, or "tecton," for the construction of advanced functional materials. The pyridine and piperazine nitrogen atoms are excellent coordination sites for metal ions, while the aldehyde group provides a reactive handle for polymerization or post-synthetic modification.
Future research should investigate its potential in:
Metal-Organic Frameworks (MOFs): The compound can act as an organic linker to create novel MOFs. The resulting frameworks could be explored for applications in gas storage (e.g., CO₂ capture), separation, and heterogeneous catalysis. The specific geometry and coordination capabilities of the ligand could lead to unique network topologies and pore environments.
Coordination Polymers: Similar to MOFs, the compound can form one-, two-, or three-dimensional coordination polymers with various metal salts. These materials could exhibit interesting magnetic, optical, or electronic properties. The general ability of pyridine-2-carbaldehyde derivatives to form robust complexes with metals supports this avenue. wikipedia.org
Functional Polymers: The aldehyde group can be readily used in polymerization reactions, such as condensation polymerization with amines or phenols, to create novel polymers. The inclusion of the piperazinyl-pyridine moiety in the polymer backbone would impart specific properties, such as pH responsiveness, metal-binding capacity, or catalytic activity.
Self-Assembled Systems: The ability of the molecule to form Schiff bases and coordinate with metals could be harnessed to create complex, self-assembled supramolecular structures like cages or capsules, which could be used for molecular encapsulation and transport. wikipedia.org
Table 2: Emerging Applications in Functional Materials
| Material Type | Rationale & Potential Application | Key Molecular Features |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | The compound's multiple nitrogen-based coordination sites can form robust, porous frameworks for gas storage, separation, or catalysis. | Pyridine nitrogen, piperazine nitrogens. |
| pH-Responsive Polymers | The basic piperazine unit can be protonated, allowing a polymer incorporating this monomer to change its solubility or conformation in response to pH changes. | Piperazine moiety. |
| Post-Synthetically Modified Materials | The aldehyde can be modified after a material (e.g., a polymer or MOF) is formed, allowing for the attachment of other functional groups. | Aldehyde group. |
| Chemosensor Materials | Materials incorporating the compound could be designed to change color or fluorescence upon binding to specific metal ions or analytes. | Pyridine and piperazine metal-binding sites. |
Integration into Chemo- and Biocatalysis Research
The structural motifs within this compound suggest significant, yet unexplored, potential in both chemical and biological catalysis.
Chemocatalysis: The compound is a promising scaffold for developing novel ligands for transition metal catalysis. The pyridine nitrogen and the distal nitrogen of the piperazine ring can act as a bidentate ligand, while Schiff base derivatives formed from the aldehyde group can create robust pincer-type or tetradentate ligands. wikipedia.org Future research could involve synthesizing complexes with metals like palladium, ruthenium, rhodium, or iridium and screening their catalytic activity in key organic transformations such as:
Cross-coupling reactions (e.g., Suzuki, Heck).
Asymmetric hydrogenation or transfer hydrogenation.
Oxidation and reduction reactions. The electronic properties of the ligand could be tuned by substitution on the piperazine ring to optimize catalytic performance.
Biocatalysis: The intersection of this compound with biocatalysis is a rich area for exploration. Research could proceed in two main directions:
The Compound as a Substrate or Inhibitor: Investigating the interaction of this compound with various classes of enzymes is a key first step. For example, it could be a substrate for oxidoreductases (acting on the aldehyde) or a potential inhibitor for enzymes like human 2-oxoglutarate (2OG)-dependent oxygenases, a strategy that has been successful with other pyridine derivatives. nih.gov
The Compound's Core as an Organocatalyst: The piperazine moiety itself is a known base catalyst for C-C bond-forming reactions like Knoevenagel and aldol (B89426) condensations. researchgate.net Future studies could explore the catalytic activity of this compound or its derivatives in these and other organocatalytic transformations.
Table 3: Future Directions in Catalysis
| Catalysis Type | Research Direction | Rationale |
|---|---|---|
| Homogeneous Chemocatalysis | Design and synthesize transition metal complexes using the compound or its Schiff base derivatives as ligands for catalytic applications. | The pyridine-piperazine scaffold provides strong coordination sites for catalytically active metals. wikipedia.org |
| Heterogeneous Chemocatalysis | Immobilize the compound or its metal complexes onto solid supports (e.g., silica, polymers) to create recyclable catalysts. | Combines the catalytic activity of the molecule with the benefits of easy separation and reuse. |
| Enzyme Inhibition Studies | Screen the compound for inhibitory activity against therapeutically relevant enzyme families, such as oxygenases or kinases. | Pyridine-based structures are known to be effective enzyme inhibitors. nih.gov |
| Organocatalysis | Evaluate the intrinsic catalytic activity of the basic piperazine moiety for reactions like aldol or Michael additions. | The piperazine core is a well-established motif in organocatalysis. researchgate.net |
Expanding the Scope of its Application in Chemical Biology Tools
The unique combination of a biocompatible piperazine ring and a reactive aldehyde group makes this compound a highly promising platform for the development of sophisticated chemical biology tools.
Key areas for future development include:
Bioconjugation Reagents: The aldehyde group is a versatile functional group for bioconjugation. It can react with hydrazide or aminooxy groups to form stable hydrazone or oxime linkages. A positional isomer, 6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde, is already used for the specific N-terminal modification of proteins. sigmaaldrich.com A similar strategy could be developed for this compound, enabling its use to attach payloads like drugs, imaging agents, or affinity tags to biomolecules.
Fluorescent Probes: The piperazinyl-pyridine core can serve as the basis for novel fluorescent probes. The aldehyde can be used to attach a fluorophore, or the entire scaffold can be part of a new fluorogenic system. By modifying the piperazine ring, it may be possible to create probes that respond to changes in their environment (e.g., pH, polarity) or that selectively bind to and detect specific analytes like metal ions or reactive oxygen species. nih.govnih.gov The development of probes for bioimaging in lipid droplets or other organelles is a particularly promising avenue. nih.gov
Scaffolds for Bioactive Molecules: The piperazine ring is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net The this compound scaffold can be used as a starting point for the synthesis of new libraries of compounds to be screened for biological activity against various therapeutic targets. nih.gov
Table 4: Potential Applications as Chemical Biology Tools
| Application | Rationale & Approach | Supporting Precedent/Concept |
|---|---|---|
| N-Terminal Protein Labeling | The aldehyde group can selectively react with the N-terminus of a protein under specific conditions, allowing for site-specific modification. | An isomer of the compound is already used for this purpose. sigmaaldrich.com |
| Fluorescent Ion Sensors | The pyridine and piperazine nitrogens can chelate metal ions, leading to a change in the fluorescence of an attached fluorophore, enabling ion detection. | The development of fluorescent probes is a well-established field in chemical biology. nih.gov |
| Cellular Imaging Probes | By attaching lipophilic or organelle-targeting groups to the piperazine ring, the compound could be developed into a probe for imaging specific cellular compartments. | Substituted pyridine derivatives have been successfully developed as fluorescent probes for lipid droplets. nih.gov |
| Medicinal Chemistry Scaffolds | The compound serves as a versatile starting material for building more complex molecules for drug discovery programs. | Piperazine and pyridine are common and valuable heterocycles in medicinal chemistry. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of piperazine-containing heterocycles typically involves condensation reactions between pyridine derivatives and piperazine under controlled conditions. For example, analogous compounds (e.g., piperazine-linked pyridinecarboxamides) are synthesized via nucleophilic substitution or reductive amination, with yields optimized by adjusting solvent polarity (e.g., ethanol or THF), temperature (reflux conditions), and catalyst use (e.g., palladium for coupling reactions) . Purification often employs column chromatography with gradients of ethyl acetate and hexane. Researchers should monitor reaction progress via TLC or HPLC and characterize intermediates using NMR spectroscopy to ensure correct functionalization .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the piperazine ring (e.g., δ 2.5–3.5 ppm for N-CH₂ groups) and aldehyde proton (δ ~9.8 ppm) .
- Infrared Spectroscopy (IR) : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde carbonyl group .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for structurally related pyridinecarboxamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature). To address this:
- Stability Studies : Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor decomposition via HPLC and identify degradation products using LC-MS .
- Solubility Profiling : Use shake-flask methods with buffers (e.g., PBS) and organic solvents (e.g., DMSO) to determine partition coefficients (logP). Compare results with computational predictions (e.g., ChemAxon or ACD/Labs) .
- Hygroscopicity Testing : Evaluate moisture absorption using dynamic vapor sorption (DVS) to inform storage conditions (e.g., desiccated vs. ambient) .
Q. What mechanistic approaches are suitable for studying the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, hydrazines) using UV-Vis spectroscopy or stopped-flow techniques. Determine activation parameters (ΔH‡, ΔS‡) via Eyring plots .
- Isotopic Labeling : Use ¹⁵N-labeled piperazine to track bond formation/cleavage via NMR or MS .
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and electron density maps (e.g., HOMO-LUMO gaps) for aldehyde reactivity . Validate models with experimental kinetic data .
Q. How can computational tools predict the biological interactions of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize derivatives with high docking scores for synthesis .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and logP. Train models with bioactivity data from analogous piperazine-pyridine hybrids .
- ADMET Prediction : Tools like SwissADME or pkCSM can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
